molecular formula C21H31N3O2 B7183443 N-benzyl-N-cyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide

N-benzyl-N-cyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide

Cat. No.: B7183443
M. Wt: 357.5 g/mol
InChI Key: NVSZZJJOAQJLNO-UHFFFAOYSA-N
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Description

N-benzyl-N-cyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a cyclopropyl group

Properties

IUPAC Name

N-benzyl-N-cyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-16(2)22-20(25)15-23-12-10-18(11-13-23)21(26)24(19-8-9-19)14-17-6-4-3-5-7-17/h3-7,16,18-19H,8-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSZZJJOAQJLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCC(CC1)C(=O)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-cyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Addition of the Cyclopropyl Group: The cyclopropyl group is added through a cyclopropanation reaction, often using a cyclopropyl halide and a base.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-cyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-cyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Biological Research: It is used in biological assays to study its effects on different biological pathways and targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-cyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-cyclopropyl-1-[2-oxo-2-(methylamino)ethyl]piperidine-4-carboxamide
  • N-benzyl-N-cyclopropyl-1-[2-oxo-2-(ethylamino)ethyl]piperidine-4-carboxamide
  • N-benzyl-N-cyclopropyl-1-[2-oxo-2-(propylamino)ethyl]piperidine-4-carboxamide

Uniqueness

N-benzyl-N-cyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential biological activity. The presence of the cyclopropyl group, in particular, may confer unique properties compared to similar compounds, such as increased stability or specific binding affinity to certain targets.

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